5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline
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Overview
Description
5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core fused with an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyrimidines, have been reported to exhibit significant anticancer activity . They have been found to inhibit key enzymes and proteins involved in cancer progression, although the specific targets for 5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline are yet to be identified.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in cellular processes that inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to interfere with various enzymes, proteins, and nucleic acids, which are crucial components of many biochemical pathways . These interactions could potentially disrupt the normal functioning of these pathways, leading to the observed biological effects.
Result of Action
Similar compounds have been found to exhibit anticancer activity, suggesting that this compound may also have potential therapeutic effects in cancer treatment . The specific molecular and cellular effects would depend on the compound’s targets and mode of action.
Biochemical Analysis
Biochemical Properties
5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By binding to the active site of COX-2, this compound can reduce the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the NF-κB signaling pathway, which plays a pivotal role in regulating immune response and inflammation . Additionally, this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of COX-2 by fitting into the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition is crucial for its anti-inflammatory action. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, degradation products may form, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and analgesic properties. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with appropriate aldehydes and ketones under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core . The methoxyaniline group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Another imidazo[1,2-a]pyrimidine derivative with potential biological activities.
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and are known for their diverse pharmacological properties.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds are studied for their selective biological activities.
Uniqueness
5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyaniline group can enhance its solubility and bioavailability, making it a valuable compound for drug development .
Properties
IUPAC Name |
5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-12-4-3-9(7-10(12)14)11-8-17-6-2-5-15-13(17)16-11/h2-8H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWICUZSVZAJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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